molecular formula C22H20FNO3S B11477512 7-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11477512
M. Wt: 397.5 g/mol
InChI Key: YZGJFXPXHSAYNC-UHFFFAOYSA-N
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Description

7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique thienopyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its thienopyridinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20FNO3S

Molecular Weight

397.5 g/mol

IUPAC Name

7-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C22H20FNO3S/c1-2-26-20-11-15(17-12-21(25)24-18-9-10-28-22(17)18)5-8-19(20)27-13-14-3-6-16(23)7-4-14/h3-11,17H,2,12-13H2,1H3,(H,24,25)

InChI Key

YZGJFXPXHSAYNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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